molecular formula C18H16N2O3S B2589745 (Z)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 477554-48-6

(Z)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No.: B2589745
CAS No.: 477554-48-6
M. Wt: 340.4
InChI Key: LFVALVIHBAEUFT-HNENSFHCSA-N
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Description

(Z)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a specialized chemical reagent designed for pharmaceutical and life science research. This compound features a hybrid molecular structure, integrating a 2,3-dihydrobenzo[b][1,4]dioxine scaffold with a 3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene moiety via a carboxamide linker . The (Z)-isomeric configuration is critical for its specific biological activity and interaction with target proteins. Compounds with similar benzothiazole and dihydrobenzodioxine components are of significant interest in medicinal chemistry and are frequently investigated for their potential biological activities . Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacological probe for target validation and mechanism-of-action studies . Its structure suggests potential for application in developing receptor modulators and enzyme inhibitors. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-11-3-5-13-16(9-11)24-18(20(13)2)19-17(21)12-4-6-14-15(10-12)23-8-7-22-14/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVALVIHBAEUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=C(C=C3)OCCO4)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.41 g/mol
  • CAS Number : 1058219-11-6

The structural features include a benzothiazole ring and a dioxine moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. The compound was evaluated against several cancer cell lines using the MTT assay, which measures cell viability. The results indicated significant cytotoxic effects on:

  • C6 (Rat brain glioma cell line)
  • A549 (Human lung adenocarcinoma epithelial cell line)
  • MCF-7 (Human breast adenocarcinoma cell line)
  • HT-29 (Human colorectal adenocarcinoma cell line)

The selectivity index was determined by comparing the effects on healthy NIH3T3 cells, showing that the compound selectively targets cancerous cells while sparing normal cells .

Antioxidant Activity

The antioxidant properties of the compound were assessed using the DPPH assay. The results demonstrated a strong ability to scavenge free radicals, with an IC50 value indicating effective antioxidant activity. This property is attributed to the presence of functional groups capable of donating hydrogen atoms .

SampleIC50 (mg/mL)% Inhibition
Compound A0.2585%
Compound B0.3080%
This compound0.2090%

Antimicrobial Activity

The antimicrobial efficacy was evaluated against various bacterial strains. The compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus but showed limited effects on Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with signaling pathways associated with cell growth and survival.
  • Radical Scavenging : Its antioxidant capacity helps mitigate oxidative stress in cells.
  • Enzyme Modulation : Interaction with specific enzymes could alter their activity, affecting various metabolic pathways .

Case Studies

  • Study on Anticancer Effects : In a controlled study involving MCF-7 cells, treatment with the compound resulted in a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent.
  • Antioxidant Evaluation : A comparative analysis using standard antioxidants showed that this compound had superior scavenging ability compared to ascorbic acid at equivalent concentrations.

Scientific Research Applications

Structural Overview

This compound features a benzo[d]thiazole moiety linked to a dihydrobenzo[b][1,4]dioxine structure. The presence of these functional groups is associated with various biological activities, making it a candidate for further investigation in drug development.

Anticancer Activity

Research indicates that compounds containing benzo[d]thiazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to the target compound have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves the modulation of signaling pathways associated with cell survival and death.

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Similar benzothiazole derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens. Studies highlight their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Anti-inflammatory Effects

Compounds with similar frameworks have been reported to possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases . This suggests that the target compound could be explored for therapeutic use in conditions like arthritis or inflammatory bowel disease.

Synthesis Methodologies

The synthesis of (Z)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide can involve several strategies:

  • Condensation Reactions : The formation of the ylidene structure typically involves condensation between appropriate amines and carbonyl compounds.
  • Cyclization Techniques : The synthesis may include cyclization steps that form the dioxine ring from suitable precursors.
  • Functional Group Modifications : Post-synthetic modifications can enhance biological activity or selectivity against specific targets.

Table 1: Summary of Biological Activities

CompoundActivity TypeMechanism of ActionReference
Compound AAnticancerInduction of apoptosis via mitochondrial pathway
Compound BAntimicrobialDisruption of cell wall synthesis
Compound CAnti-inflammatoryInhibition of NF-kB signaling

Example Research Findings

  • Anticancer Activity : A study on benzothiazole derivatives showed that certain compounds inhibited tumor growth in xenograft models through apoptosis induction and cell cycle arrest .
  • Antimicrobial Efficacy : Research demonstrated that a series of benzothiazole derivatives exhibited potent activity against MRSA strains, underscoring their potential as lead compounds for new antibiotics .
  • Anti-inflammatory Properties : In vitro studies indicated that certain analogs could significantly reduce TNF-alpha levels in macrophages, suggesting their utility in treating inflammatory diseases .

Comparison with Similar Compounds

Core Structural Features

The target compound shares structural motifs with several benzodioxine and thiazole derivatives:

  • Benzodioxine moiety : A 2,3-dihydrobenzo[b][1,4]dioxine group is common in compounds like 9l , 9m , and 9n (), which exhibit anti-inflammatory or antimicrobial activities.
  • Thiazole/Thiazolidinone systems: The dimethylbenzo[d]thiazole unit is structurally analogous to thiazolidin-4-one derivatives (e.g., 9l–9n) and thiadiazole-fused systems (e.g., 11a–f in ). These systems are known for modulating biological activity through hydrogen bonding and π-π interactions .

Physicochemical Properties

  • Melting Points : The decomposition range of the target compound’s analogs (e.g., 9l : 172–233°C) suggests moderate thermal stability, comparable to thiadiazolylcoumarins (11a–f : 191–246°C) .
  • Spectral Data : Key NMR signals for the benzodioxine protons (δ ~6.5–7.5 ppm) and thiazole carbons (δ ~150–165 ppm in ¹³C-NMR) align with those of 9m and 11a .

Bioactivity and Computational Comparisons

Bioactivity Profiling

highlights that benzodioxine-thiazole hybrids cluster into bioactivity groups based on structural similarity. For example:

  • Thiadiazolylcoumarins (11a–f) exhibit anticancer activity linked to their electron-withdrawing groups (e.g., nitro, cyano) .

Computational Similarity Metrics

  • Tanimoto Coefficients: Compounds with >70% structural similarity (e.g., aglaithioduline vs. SAHA in ) often share overlapping bioactivities. The target compound’s benzodioxine-thiazole scaffold may align with known HDAC inhibitors or kinase modulators .
  • QSAR Models : suggests that the compound’s activity could be predicted via similarity to training sets of benzodioxine analogs, emphasizing substituent effects on potency .

Key Differentiators and Limitations

  • Synthetic Complexity : The target compound’s Z-configuration may require stereoselective synthesis, unlike simpler analogs like 9l–9n .
  • Bioactivity Gaps : While 11a–f () have validated anticancer data, the target compound’s specific activity remains uncharacterized in the provided evidence.
  • Solubility : The dimethylbenzo[d]thiazole group may reduce aqueous solubility compared to hydroxylated analogs (e.g., 9n ) .

Q & A

Q. How to assess the compound’s stability under oxidative or hydrolytic conditions?

  • Methodology : Expose to H2O2 (1–5 mM) for oxidative stress or buffer solutions (pH 2–12) for hydrolysis. Monitor degradation via LC-MS and identify byproducts. Use accelerated stability studies (40°C/75% RH) to predict shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.